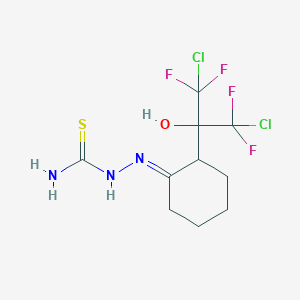
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone, also known as DCT, is a thiosemicarbazone derivative that has been used in scientific research for its potential therapeutic properties. DCT has been shown to exhibit antiviral, antitumor, and antimicrobial activity, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to inhibit the activity of certain enzymes, such as thioredoxin reductase, which play a role in cancer cell survival.
Biochemical and Physiological Effects
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to have a number of biochemical and physiological effects. In addition to its antiviral and antitumor activity, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been shown to exhibit antioxidant properties and to modulate the immune response. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to have a protective effect on the liver, suggesting that it may have potential as a therapeutic agent for liver diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in laboratory experiments is its broad-spectrum antiviral activity, which makes it a useful tool for studying the mechanisms of viral replication and the development of antiviral therapies. However, 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is also known to be cytotoxic at high concentrations, which can limit its usefulness in certain experiments. Additionally, the synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone can be challenging, which may limit its availability for research purposes.
Future Directions
There are a number of potential future directions for research on 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone. One area of interest is the development of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone-based antiviral therapies, particularly for the treatment of HIV and influenza. Another potential application of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is in the development of novel cancer therapies, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone involves the reaction of cyclohexanone with thiosemicarbazide, followed by the addition of 1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropane. The resulting compound is then purified through recrystallization to obtain 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone in its pure form.
Scientific Research Applications
2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has been extensively studied for its potential therapeutic properties. One of the most promising applications of 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is its antiviral activity. In vitro studies have shown that 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone is effective against a range of viruses, including HIV, herpes simplex virus, and influenza virus. 2-(1,3-Dichloro-2-hydroxy-1,1,3,3-tetrafluoro-2-propyl)cyclohexanone thiosemicarbazone has also been shown to exhibit antitumor activity, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
properties
CAS RN |
101564-41-4 |
|---|---|
Molecular Formula |
C10H13Cl2F4N3OS |
Molecular Weight |
370.19 g/mol |
IUPAC Name |
[(E)-[2-(1,3-dichloro-1,1,3,3-tetrafluoro-2-hydroxypropan-2-yl)cyclohexylidene]amino]thiourea |
InChI |
InChI=1S/C10H13Cl2F4N3OS/c11-9(13,14)8(20,10(12,15)16)5-3-1-2-4-6(5)18-19-7(17)21/h5,20H,1-4H2,(H3,17,19,21)/b18-6+ |
InChI Key |
AWCNYHYGKNOLOT-NGYBGAFCSA-N |
Isomeric SMILES |
C1CC/C(=N\NC(=S)N)/C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Canonical SMILES |
C1CCC(=NNC(=S)N)C(C1)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



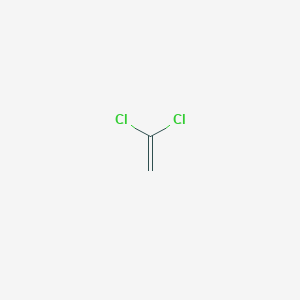
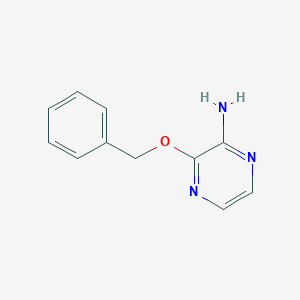
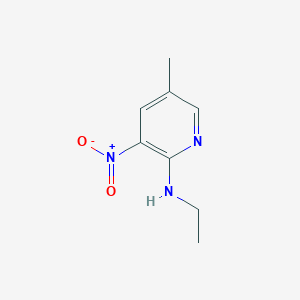

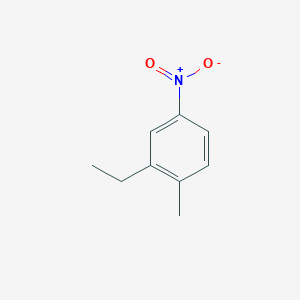

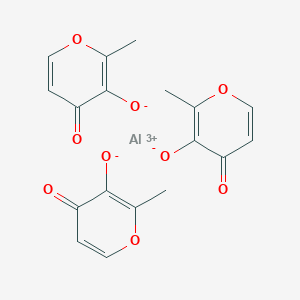
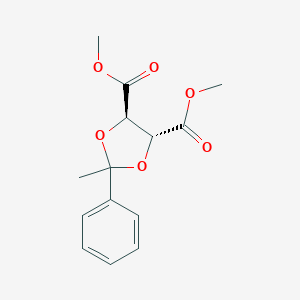
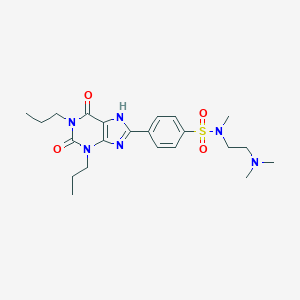
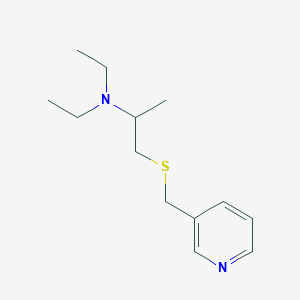

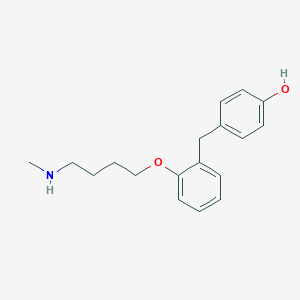
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)
